Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is a sulfonylated indole derivative with a bromine substituent at the 5-position, enhancing its utility in organic synthesis and pharmaceutical research. The sulfonyl group, derived from 4-methylbenzenesulfonyl (tosyl), provides stability and facilitates further functionalization, making it a valuable intermediate in heterocyclic chemistry. The bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular architectures. This compound is particularly useful in medicinal chemistry for the development of biologically active indole-based scaffolds. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications.
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure
96546-77-9 structure
Product Name:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
CAS No:96546-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD20486680
CID:751397
Update Time:2025-06-11

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 5-​Bromo-​1-​[(4-​methylphenyl)​sulfonyl]​-1H-​indole
    • 5-bromo-1-(p-toluenesulfonyl)-1H-indole
    • N-tosyl-5-bromoindole
    • 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
    • 5-Bromo-1-(4-methylphenylsulfonyl)indole
    • 5-Bromo-1-p-toluenesulfonyl-1H-indole
    • 5-Bromo-1-tosyl-1H-indole
    • 5-Bromo-1-tosylindole
    • 5-Bromo-N-tosylindole
    • MDL: MFCD20486680
    • Inchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
    • InChI Key: CMQRWXUQAKCCAK-UHFFFAOYSA-N
    • SMILES: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2

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1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  10 min, 0 °C
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties
Guo, Jincheng; Hao, Yanan; Ji, Xiaofei; Wang, Ziwen ; Liu, Yuxiu; et al, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  4 h, rt
Reference
Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles
Race, Nicholas J.; Bower, John F., Organic Letters, 2013, 15(17), 4616-4619

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 min, cooled; 12 min, cooled
1.2 20 h, rt
Reference
Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis
Cresswell, Alexander J.; Lloyd-Jones, Guy C., Chemistry - A European Journal, 2016, 22(36), 12641-12645

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
Reference
Preparation of 5-cyanoindole
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  2 h, 0 °C
Reference
Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model
Ye, Qing; Li, Qiu; Gao, Anhui; Ying, Huazhou; Cheng, Gang; et al, Chemical Physics Letters, 2019, 718, 38-45

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt; rt → 0 °C
1.2 3 h, 0 °C
Reference
Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives
More, Kunal N.; Jang, Hyo Weon; Hong, Victor S.; Lee, Jinho, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  4.5 h, rt
1.3 Reagents: Water Solvents: Water
Reference
Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  30 min, 0 °C
1.2 0 °C; 1 h, rt
Reference
Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  15 min, rt
1.2 Solvents: Toluene ;  0 °C; 2 h, rt
Reference
Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents
Dong, Ji; Huang, Shi-sheng; Hao, Ya-nan; Wang, Zi-wen; Liu, Yu-xiu; et al, Pest Management Science, 2020, 76(10), 3369-3376

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  rt; overnight, rt
Reference
Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds
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Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  45 min, rt
1.2 Reagents: Water ;  rt
Reference
Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins
Jui, Nathan T.; Lee, Esther C. Y.; MacMillan, David W. C., Journal of the American Chemical Society, 2010, 132(29), 10015-10017

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Reference
Towards the syntheses of N-H and N-alkylated derivatives of meridianins
Simon, Gaelle; Couthon-Gourves, Helene; Haelters, Jean-Pierre; Corbel, Bernard; Kervarec, Nelly; et al, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  0 - 5 °C; rt; 1 h, rt
Reference
Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor
, China, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Suppliers

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(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:24
Price ($):171.0
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Additional information on 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Professional Introduction to 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- (CAS No. 96546-77-9)

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-, identified by its CAS number 96546-77-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic compound features a brominated indole core substituted with a 4-methylphenylsulfonyl group, making it a versatile intermediate for the synthesis of various biologically active molecules. The structural attributes of this compound contribute to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

The indole scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting diverse biological activities. The introduction of a bromine atom at the 5-position and a sulfonyl group at the 1-position enhances the reactivity and functionalization possibilities of the molecule. This modification allows for further chemical manipulation, enabling the synthesis of more complex structures with tailored biological properties. The presence of the 4-methylphenylsulfonyl moiety particularly contributes to the compound's interactions with biological targets, influencing its binding affinity and selectivity.

In recent years, there has been growing interest in indole derivatives as potential therapeutic agents due to their broad spectrum of biological activities. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of various indole-based compounds. The compound 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- is being explored for its potential in these areas, with preliminary studies suggesting promising results in vitro. Its ability to modulate key biological pathways makes it a valuable candidate for further investigation.

The synthesis of 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- involves a series of well-established organic reactions, including bromination and sulfonylation processes. These synthetic strategies are chosen for their efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and commercial applications. The use of advanced synthetic techniques allows for high yields and purity, which are critical for pharmaceutical-grade materials.

The pharmacological profile of this compound is being actively researched to identify potential therapeutic applications. Preclinical studies have demonstrated its efficacy in various models, suggesting that it may have utility in treating conditions such as cancer and inflammatory diseases. The interaction between the brominated indole core and the sulfonyl group with biological targets is being meticulously studied to optimize its pharmacological properties. This includes evaluating its binding affinity, metabolic stability, and potential side effects.

The development of novel drug candidates often relies on the availability of high-quality intermediates like 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-. Its role as a building block in synthetic chemistry is crucial for constructing more complex molecules with enhanced biological activity. Researchers are leveraging this compound to develop new therapeutic agents that address unmet medical needs. The versatility of its structure allows for modifications that can fine-tune its pharmacological properties, making it a valuable asset in drug discovery efforts.

The chemical properties of 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- make it an interesting subject for further study in medicinal chemistry. Its reactivity and functionalization potential offer opportunities to explore new chemical space and develop innovative drug candidates. As research continues to uncover the full therapeutic potential of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

In conclusion, 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-, CAS no. 96546-77-9, is a promising compound with significant applications in pharmaceutical chemistry and medicinal biology. Its unique structural features and biological activities make it a valuable intermediate for drug discovery and development. Ongoing research efforts are expected to yield further insights into its therapeutic potential, contributing to advancements in medicine.

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(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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Purity:99%
Quantity:5g
Price ($):171.0
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